

2,2,5-Trimethyloctane CAS number and IUPAC nomenclature

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2,5-Trimethyloctane

Cat. No.: B15458059

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An In-depth Technical Guide to 2,2,5-Trimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,2,5-trimethyloctane**, a branched-chain alkane. While specific research on this isomer is limited, this document consolidates available data on its identification, physicochemical properties, and analytical characterization. Furthermore, it presents generalized experimental protocols and logical workflows applicable to the study of **2,2,5-trimethyloctane** and related branched alkanes. This guide is intended to serve as a foundational resource for researchers and professionals in chemistry and drug development who may encounter or have an interest in this class of compounds.

Introduction

2,2,5-Trimethyloctane is a saturated hydrocarbon belonging to the class of branched-chain alkanes. Its molecular structure consists of an eight-carbon chain (octane) with three methyl group substituents at the 2, 2, and 5 positions. Like other alkanes, it is a nonpolar compound with applications primarily in the fields of fuel and lubricant technology. While not a common subject of extensive research in drug development, the study of such molecules can provide

insights into the behavior of hydrophobic moieties and their interactions within biological systems. Understanding the fundamental properties and analytical methodologies for compounds like **2,2,5-trimethyloctane** is crucial for a comprehensive knowledge base in organic chemistry.

IUPAC Nomenclature and CAS Number

The unambiguous identification of a chemical compound is paramount for scientific communication and regulatory purposes. The standard nomenclature for this compound is defined by the International Union of Pure and Applied Chemistry (IUPAC), and it is registered with a unique CAS number by the Chemical Abstracts Service.

- IUPAC Name: **2,2,5-trimethyloctane**[\[1\]](#)
- CAS Number: 62016-27-7[\[1\]](#)[\[2\]](#)

Physicochemical Properties

The physicochemical properties of **2,2,5-trimethyloctane** are largely dictated by its molecular structure and nonpolar nature. The following table summarizes key quantitative data for this compound.

Property	Value	Source
Molecular Formula	C ₁₁ H ₂₄	[1]
Molecular Weight	156.31 g/mol	[1][2]
Boiling Point	Not explicitly found for 2,2,5-trimethyloctane, but for similar branched alkanes.	
Physical State	Liquid at standard temperature and pressure (inferred).	
Solubility	Insoluble in water; soluble in nonpolar organic solvents (inferred).	
InChI Key	CSVNISDVBYGXME-UHFFFAOYSA-N	[1][2]

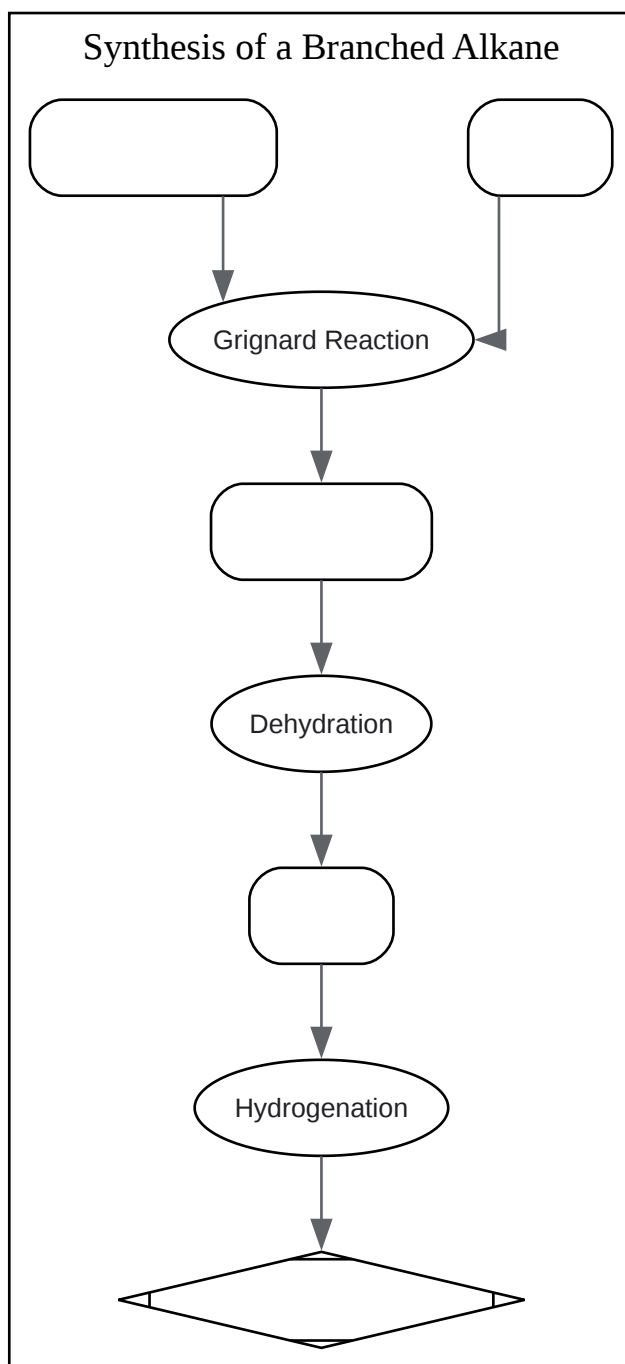
Experimental Protocols

Detailed experimental protocols specifically for **2,2,5-trimethyloctane** are not widely published. However, the following sections describe generalized methodologies that are standard for the synthesis and analysis of branched-chain alkanes.

Synthesis of Branched-Chain Alkanes (General Approach)

The synthesis of a specific branched-chain alkane like **2,2,5-trimethyloctane** would typically involve the construction of the carbon skeleton through carbon-carbon bond-forming reactions, followed by the removal of any functional groups. A plausible, though not specifically cited, synthetic route could involve a Grignard reaction followed by reduction.

Example Synthetic Workflow:



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A generalized synthetic workflow for producing a branched alkane.

Analytical Characterization

The structural elucidation and purity assessment of **2,2,5-trimethyloctane** would rely on standard analytical techniques in organic chemistry.

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds.

- **Principle:** The sample is vaporized and injected into a gas chromatograph, where it is separated based on boiling point and interaction with the stationary phase. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be used for identification.
- **Sample Preparation:** A dilute solution of the alkane in a volatile solvent such as hexane or dichloromethane is prepared.
- **Instrumentation and Conditions (Typical):**
 - **GC Column:** A nonpolar capillary column (e.g., DB-1 or HP-5ms).
 - **Carrier Gas:** Helium at a constant flow rate.
 - **Oven Program:** A temperature ramp starting from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to ensure separation of components with different boiling points.
 - **Ionization:** Electron Ionization (EI) at 70 eV.
 - **Mass Analyzer:** Quadrupole or Time-of-Flight (TOF).

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

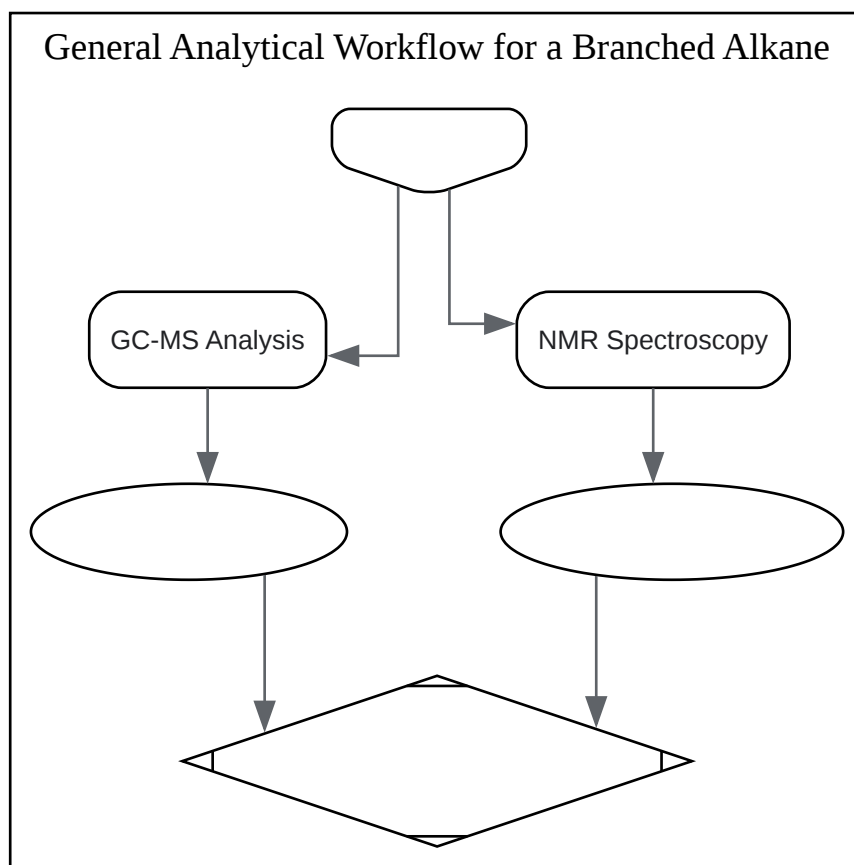
- **Principle:** The sample is placed in a strong magnetic field and irradiated with radio waves, causing the nuclei of certain atoms (like ^1H and ^{13}C) to resonate. The chemical shifts, splitting patterns, and integration of the signals provide information about the connectivity and chemical environment of the atoms.
- **^1H NMR:** Would show signals in the upfield region (typically 0.8-1.5 ppm) characteristic of alkyl protons. The integration of these signals would correspond to the number of protons in each unique environment.

- ^{13}C NMR: Would reveal the number of unique carbon environments. Quaternary carbons (like C2 in **2,2,5-trimethyloctane**) would appear as singlets.
- Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl_3) and placed in an NMR tube.

Biological Activity and Drug Development Relevance

As a simple, non-functionalized alkane, **2,2,5-trimethyloctane** is not expected to have significant specific biological activity. However, long-chain branched alkanes can exhibit some general biological effects due to their lipophilicity, which allows them to interact with cell membranes.

While there is no direct evidence for the involvement of **2,2,5-trimethyloctane** in specific signaling pathways, the study of how such molecules are metabolized can be of interest. The metabolism of branched-chain alkanes in mammals is not as well-documented as that of branched-chain amino acids. It is generally presumed that they are metabolized through oxidation by cytochrome P450 enzymes to form alcohols, which can then be further oxidized and conjugated for excretion.



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A logical workflow for the analytical characterization of a branched alkane.

Conclusion

2,2,5-Trimethyloctane serves as a representative example of a simple branched-chain alkane. While it may not be a primary focus in drug development, a thorough understanding of its fundamental properties and the methodologies for its analysis is essential for a complete picture in the chemical and pharmaceutical sciences. The generalized protocols and workflows presented in this guide provide a framework for the investigation of this and other similar nonpolar molecules. Further research into the metabolism and potential biological interactions of a wider range of branched alkanes could yet reveal unappreciated roles in biological systems.

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References

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